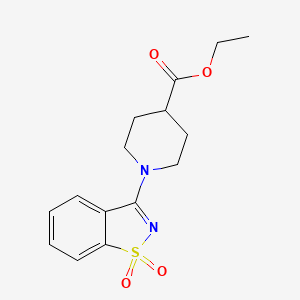

Ethyl 1-(1,1-dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxylate

Description

Ethyl 1-(1,1-dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxylate is a piperidine-based heterocyclic compound featuring a 1,2-benzothiazole-1,1-dioxide (saccharin-like) moiety attached to the piperidine nitrogen. This compound is structurally significant due to the sulfonamide group in the benzothiazole ring, which may influence its electronic and steric properties, as well as its biological interactions.

Properties

IUPAC Name |

ethyl 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-2-21-15(18)11-7-9-17(10-8-11)14-12-5-3-4-6-13(12)22(19,20)16-14/h3-6,11H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQYLXWVHWRYMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 1-(1,1-dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxylate typically involves the reaction of 1,2-benzothiazole with piperidine and ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 1-(1,1-dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Studies

Ethyl 1-(1,1-dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxylate has been investigated for its potential as a Kv1.3 ion channel blocker . Ion channels play critical roles in various physiological processes, and Kv1.3 channels are implicated in autoimmune diseases and other conditions. Research indicates that derivatives of this compound exhibit significant inhibitory effects on Kv1.3 channels, with IC50 values indicating potency in the nanomolar range (e.g., IC50 ~ 50 nM) .

Antimicrobial Activity

The benzothiazole component has been associated with antimicrobial properties. Compounds containing this moiety have shown effectiveness against a variety of pathogens, making them candidates for further development as antimicrobial agents. Ethyl 1-(1,1-dioxido-1,2-benzothiazol-3-yl)piperidine derivatives are being explored for their ability to combat resistant strains of bacteria and fungi.

Anticancer Research

Research into the anticancer potential of benzothiazole derivatives suggests that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound is being evaluated for its cytotoxic effects on different cancer cell lines.

Neuropharmacology

Given the structure of the compound, it is also being studied for potential neuropharmacological effects. The piperidine ring can interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders such as anxiety or depression.

Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies aim to optimize the efficacy and selectivity of this compound by modifying its structure to enhance its binding affinity to target proteins while reducing off-target effects. This approach is critical for developing safer and more effective therapeutic agents.

Table: Summary of Key Research Findings

Mechanism of Action

The mechanism of action of Ethyl 1-(1,1-dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives with substituted aromatic or heteroaromatic groups are widely studied for their pharmacological properties. Below is a comparative analysis of Ethyl 1-(1,1-dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Observations :

Substituent-Driven Reactivity :

- The 1,2-benzothiazole-1,1-dioxide group in the target compound introduces sulfonamide-like characteristics, which may enhance metabolic stability compared to the chloroethyl group in Compound II .

- The ethyl carboxylate group at C4 is a common feature across these derivatives, suggesting its role in modulating solubility and bioavailability.

Synthetic Utility :

- The target compound and Compound II are intermediates in the synthesis of umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) for chronic obstructive pulmonary disease (COPD) .

- In contrast, derivatives with oxadiazole or pyrazole groups (e.g., ) are tailored for target-specific interactions, such as enzyme inhibition.

Biological Implications: The benzothiazole sulfone moiety may confer antioxidant or anti-inflammatory properties, as seen in saccharin-derived compounds.

Research Findings and Data Gaps

While the provided evidence highlights synthetic pathways (e.g., ) and structural motifs, critical pharmacological data (e.g., IC50 values, pharmacokinetics) for this compound are absent. Further studies are needed to:

- Characterize its binding affinity to muscarinic receptors or other targets.

- Compare its metabolic stability with analogs like Compound II.

- Explore its utility in non-respiratory applications, such as neurological disorders.

Biological Activity

Ethyl 1-(1,1-dioxido-1,2-benzothiazol-3-yl)piperidine-4-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

- Molecular Formula : C11H11N2O5S

- Molecular Weight : 269.27 g/mol

- CAS Number : 24683-20-3

- IUPAC Name : this compound

Biological Activities

This compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that compounds containing benzothiazole moieties can inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against prostate cancer cell lines (PC3 and DU145), with IC50 values indicating effective dose-dependent responses .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Topoisomerases : Compounds with similar structures have been shown to inhibit DNA topoisomerase I and II activities, leading to DNA damage and apoptosis in cancer cells .

Study on Antiproliferative Effects

A study published in MDPI evaluated a series of benzothiazole derivatives for their antiproliferative activity against various human cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner .

Study on Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of benzothiazole derivatives. It was found that these compounds could induce cell cycle arrest and promote apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.